N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with the molecular formula C22H21NO4S It is characterized by the presence of a dibenzo[b,d]furan core, a sulfonamide group, and a 3,5-dimethylphenoxyethyl substituent
Vorbereitungsmethoden
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step typically involves the reaction of the dibenzo[b,d]furan derivative with a sulfonyl chloride in the presence of a base.
Attachment of the 3,5-dimethylphenoxyethyl group: This can be done through nucleophilic substitution reactions where the dibenzo[b,d]furan sulfonamide reacts with 3,5-dimethylphenoxyethyl halide under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Wirkmechanismus
The mechanism by which N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide include other dibenzo[b,d]furan derivatives and sulfonamide-containing compounds. For example:
Dibenzo[b,d]furan: A simpler compound without the sulfonamide and 3,5-dimethylphenoxyethyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Sulfonamide derivatives: Compounds containing the sulfonamide group but with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C22H21NO4S |
---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[2-(3,5-dimethylphenoxy)ethyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C22H21NO4S/c1-15-11-16(2)13-17(12-15)26-10-9-23-28(24,25)18-7-8-22-20(14-18)19-5-3-4-6-21(19)27-22/h3-8,11-14,23H,9-10H2,1-2H3 |
InChI-Schlüssel |
AGFWHYKKPBVSHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.